
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate, commonly referred to as 5-Methyl-2-Pyridinyl-1,3-Thiazol-4-yl 2,4-Dichlorobenzenecarboxylate (5-MTPTDCB), is a synthetic compound with a wide range of applications in scientific research. 5-MTPTDCB is a highly versatile compound, capable of being used in a variety of research applications, including enzymatic studies, drug design and development, and various biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
- A study by Žugelj et al. (2009) demonstrated the synthesis of carboxylates similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate through transformations of dimethyl acetone-1,3-dicarboxylate, leading to the formation of thiazole carboxylates (Žugelj et al., 2009).
Antimicrobial Activity
- Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and found significant antimicrobial activity against various strains including M. tuberculosis, indicating the potential of thiazole derivatives in antimicrobial applications (Nural et al., 2018).
Thiazole Biosynthesis in Eukaryotes
- Godoi et al. (2006) explored the structure of the THI1 enzyme in Arabidopsis thaliana, which is involved in thiazole biosynthesis, a key aspect relevant to the scientific understanding of compounds like this compound (Godoi et al., 2006).
Antioxidant Agent Development
- A 2020 study by Hossan investigated 5-arylazo-2-chloroacetamido thiazole derivatives as potential antioxidant agents, emphasizing the role of thiazole-based compounds in developing antioxidant therapies (Hossan, 2020).
Antimalarial Activity
- Research by Makam et al. (2014) on 2-(2-hydrazinyl)thiazole derivatives, which includes structures similar to this compound, showed significant antimalarial activity, demonstrating the potential of thiazole derivatives in combating malaria (Makam et al., 2014).
Antibacterial Activity and DNA Binding
- A study by Kamat et al. (2019) on 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, a compound structurally related to the compound , highlighted its antibacterial activity and DNA binding capacity, suggesting potential applications in targeting bacterial infections and genetic research (Kamat et al., 2019).
Anticancer Agent Development
- Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, exhibiting high antiproliferative activity against various cancer cell lines, indicating the potential of thiazole derivatives in developing anticancer therapies (Ivasechko et al., 2022).
Propriétés
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)13-4-2-3-7-19-13)22-16(21)11-6-5-10(17)8-12(11)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUMRUSOIPZGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

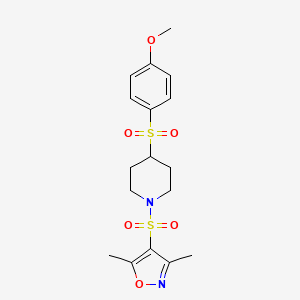
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)

![5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3011534.png)
![3-[(4-chlorophenyl)sulfonyl]-6-ethyl-1-propylquinolin-4(1H)-one](/img/structure/B3011535.png)
![Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3011537.png)
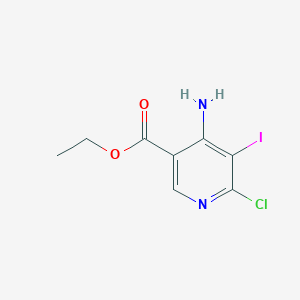
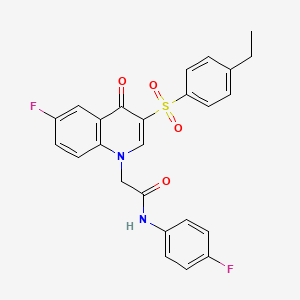

![3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B3011545.png)
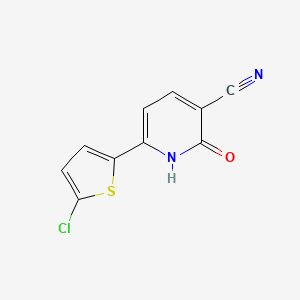
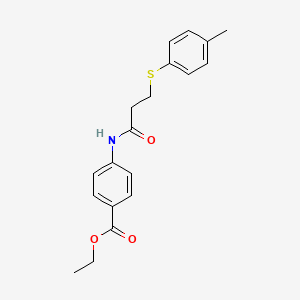
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B3011552.png)
